ethyl 2-oxo(113C)propanoate

描述

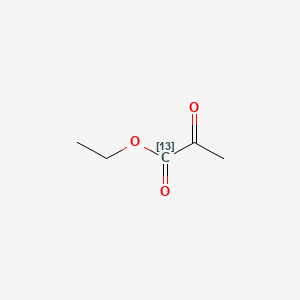

Ethyl 2-oxo(113C)propanoate is a carbon-13 isotopically labeled derivative of ethyl 2-oxopropanoate, a compound characterized by a ketone group at the second carbon of the propanoate backbone. The 113C isotopic labeling typically aids in metabolic tracing, nuclear magnetic resonance (NMR) studies, or mass spectrometry-based detection, enhancing analytical precision in biochemical and organic chemistry research .

准备方法

Ketal-Protected Intermediate Route

To circumvent the inherent instability of pyruvic acid under acidic conditions, a ketal-protected derivative is often employed . This method enhances reaction control and minimizes decomposition.

Ketal Formation

1-13C-Pyruvic acid is first protected as a cyclic ketal by reacting with ethylene glycol (1.2 equiv) and p-TsOH (0.05 equiv) in toluene. The mixture is refluxed for 6 hours, with water removed via Dean–Stark trap. The resulting 2,2-dimethyl-1,3-dioxolane-4-one (pyruvate ketal) is isolated in 85% yield after column chromatography .

Esterification and Deprotection

The ketal intermediate is esterified with ethanol under similar acid-catalyzed conditions (p-TsOH, reflux, 4 hours). Subsequent deprotection involves stirring the esterified ketal with aqueous HCl (10% v/v) at room temperature for 2 hours. Neutralization with potassium carbonate and extraction with ethyl acetate yields ethyl-[1-13C]pyruvate with an overall yield of 50–55% over two steps .

PHIP-SAH Approach for Hyperpolarized Ethyl-[1-13C]Pyruvate

Para-hydrogen-induced polarization via side-arm hydrogenation (PHIP-SAH) enables the production of hyperpolarized ethyl-[1-13C]pyruvate for metabolic imaging .

Synthesis of Vinyl-[1-13C]Pyruvate

Vinyl-[1-13C]pyruvate is synthesized via transesterification of 1-13C-pyruvic acid with vinyl laurate in the presence of ruthenium(III) chloride catalyst . The reaction proceeds at 35°C for 12 hours, followed by distillation to isolate the product (55% yield) .

Hydrogenation and Polarization Transfer

Hydrogenation of vinyl-[1-13C]pyruvate with para-enriched hydrogen (p-H2) over a Rh-based catalyst generates ethyl-[1-13C]pyruvate. Magnetic field cycling (MFC) transfers polarization from parahydrogen-derived protons to the 13C nucleus, achieving 4.8% polarization in aqueous solution .

Comparative Analysis of Preparation Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Direct Esterification | 60–70% | Simplicity, minimal steps | Risk of pyruvate degradation |

| Ketal-Protected Route | 50–55% | Enhanced stability of intermediate | Additional deprotection step required |

| PHIP-SAH Hydrogenation | 55–89% | Enables hyperpolarization for imaging | Requires specialized equipment |

Recent Advances and Applications

Recent studies highlight the utility of ethyl-[1-13C]pyruvate in monitoring real-time metabolism. The PHIP-SAH method has been optimized to deliver 40 mM aqueous solutions with >4% 13C polarization, suitable for in vivo studies . Enzymatic conversion assays confirm that hyperpolarized ethyl-[1-13C]pyruvate is rapidly hydrolyzed to pyruvate by esterases, validating its metabolic relevance .

化学反应分析

Types of Reactions: ethyl 2-oxo(113C)propanoate undergoes various chemical reactions, including:

Oxidation: Conversion to acetic acid derivatives.

Reduction: Formation of lactate derivatives.

Substitution: Formation of different esters and amides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of chromium triacetylacetate as a catalyst.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reaction with alcohols or amines under acidic or basic conditions.

Major Products:

Oxidation: Acetic acid derivatives.

Reduction: Lactate derivatives.

Substitution: Various esters and amides.

科学研究应用

ethyl 2-oxo(113C)propanoate has numerous applications in scientific research:

Chemistry: Used as a substrate for enzymes and a probe for metabolic pathways.

Biology: Studied for its role in cellular metabolism and energy production.

Medicine: Investigated for its potential in imaging real-time metabolic flux in tumors and assessing tumor response to treatments.

Industry: Utilized in the production of pharmaceuticals and as a feedstock for various chemical syntheses.

作用机制

ethyl 2-oxo(113C)propanoate exerts its effects by permeating biological membranes through diffusion, owing to its lipophilic nature. Once inside the cell, it participates in metabolic pathways, influencing redox processes and cellular metabolism. It also inhibits the systemic release of cytokines such as tumor necrosis factor-alpha and high mobility group protein B1, which are involved in the body’s inflammatory response .

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl Propanoate

- Molecular Formula : C₅H₁₀O₂

- Molecular Weight : 102.13 g/mol

- Key Characteristics: A volatile ester contributing to fruity and sweet aromas in fermented foods (e.g., mandarin fish) due to low odor thresholds . Synthesized via microbial enzymatic esterification of ethanol and propanoic acid . Abundance: Identified as a discriminatory volatile in fermentation studies, with higher concentrations correlating with enhanced fruity notes .

Ethyl 3-(Methylthio)Propanoate

- Molecular Formula : C₆H₁₂O₂S

- Molecular Weight : 148.22 g/mol

- Key Characteristics :

- A sulfur-containing ester prominent in pineapple pulp and core, contributing to tropical fruit aromas .

- Odor Activity Value (OAV) : Ranked fourth in pineapple pulp (OAV = 60.04) and third in core (OAV = 30.33), highlighting its sensory significance .

- Applications : Used in flavor industries for replicating pineapple-like profiles.

Propyl Propanoate

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- Key Characteristics: Exhibits variable abundance in microbial fermentation samples, with higher levels in MA–MD samples compared to GA–GD counterparts . Functional Role: Imparts ester-like aromas, though less potent than ethyl propanoate due to longer alkyl chains reducing volatility .

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate

- Molecular Formula : C₁₁H₁₁FO₃

- Molecular Weight : 210.2 g/mol

- Key Characteristics: A fluorinated analog with applications in synthetic organic chemistry, particularly in constructing bioactive heterocycles (e.g., thiazolidinones) . Structural Impact: The fluorine atom and phenyl group enhance electrophilicity, facilitating nucleophilic substitution reactions .

Comparative Data Table

Research Findings and Functional Insights

- Sensory Contributions: Ethyl propanoate and ethyl 3-(methylthio)propanoate dominate in flavor due to low odor thresholds and synergistic interactions with aldehydes (e.g., hexanal) .

- Synthetic Utility: Fluorinated and isotopically labeled variants (e.g., this compound) enable precise tracking in metabolic pathways or reaction mechanisms, though their sensory roles are negligible .

生物活性

Ethyl 2-oxo(113C)propanoate, a compound with significant chemical versatility, has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its ester functional group and a keto group adjacent to a propanoate moiety. The synthesis typically involves the reaction of ethyl acetoacetate with various reagents under controlled conditions to yield derivatives that exhibit enhanced biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound derivatives against various bacterial and fungal strains. For instance, derivatives have shown effectiveness against Escherichia coli and Bacillus subtilis, with some compounds demonstrating significant inhibition at low concentrations.

| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 50 |

| This compound | B. subtilis | 20 | 25 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. For example, studies indicated that certain derivatives exhibited cytotoxic effects on colorectal cancer cells (HCT-116), with IC50 values ranging from 25 to 30 µg/mL. Morphological assessments showed significant changes in treated cells, indicating apoptosis.

| Compound | Cell Line | IC50 (µg/mL) | Morphological Changes Observed |

|---|---|---|---|

| Derivative A | HCT-116 | 28.85 ± 3.26 | Reduced cell viability |

| Derivative B | HCT-116 | 26.75 ± 3.50 | Nuclear fragmentation |

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis of various derivatives of this compound and their subsequent testing against pathogenic microorganisms revealed that certain modifications significantly enhanced their antimicrobial properties. For example, the introduction of halogen substituents improved activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Screening : In a separate investigation, derivatives of this compound were screened for anticancer activity using a panel of cancer cell lines. The results indicated that compounds with specific structural modifications exhibited potent cytotoxicity, prompting further exploration into their mechanisms of action.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, certain compounds have been shown to trigger apoptotic pathways, leading to programmed cell death.

- Disruption of Membrane Integrity : Antimicrobial activity may also arise from the ability of these compounds to disrupt microbial membranes, leading to cell lysis.

常见问题

Q. Basic: What are the methodological considerations for synthesizing ethyl 2-oxo(1-13C)propanoate with isotopic purity?

Synthesis of isotopically labeled compounds like ethyl 2-oxo(1-13C)propanoate requires precise control over isotopic incorporation. Key steps include:

- Precursor selection : Use 13C-enriched starting materials (e.g., 13C-labeled pyruvate derivatives) to ensure site-specific isotopic labeling.

- Reaction optimization : Monitor reaction conditions (temperature, pH, catalyst) to minimize isotopic scrambling. For example, esterification under anhydrous conditions reduces hydrolysis risks .

- Purification : Employ techniques like recrystallization or preparative HPLC to isolate the labeled product, verified via 13C NMR (δ ~170-200 ppm for the carbonyl group) .

Q. Basic: How can researchers validate the structural integrity of ethyl 2-oxo(1-13C)propanoate post-synthesis?

Structural validation involves:

- Spectroscopic analysis :

- Chromatographic purity : Use LC-MS with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%) and detect unlabeled impurities .

Q. Advanced: What experimental designs are suitable for studying kinetic isotope effects (KIEs) in reactions involving ethyl 2-oxo(1-13C)propanoate?

KIEs for 13C-labeled compounds require factorial designs to isolate variables:

- Controlled variables : Temperature (25–50°C), solvent polarity (e.g., DMSO vs. hexane), and catalyst type.

- Data collection : Measure reaction rates via stopped-flow spectroscopy or GC-MS. For example, compare hydrolysis rates of labeled vs. unlabeled esters to quantify 13C KIEs .

- Statistical analysis : Apply ANOVA to distinguish isotope effects from experimental noise, ensuring p < 0.05 .

Q. Advanced: How can computational modeling enhance the application of ethyl 2-oxo(1-13C)propanoate in metabolic flux analysis?

- Density Functional Theory (DFT) : Simulate isotopic labeling patterns in metabolic pathways (e.g., TCA cycle) to predict 13C incorporation into downstream metabolites .

- Software tools : Use platforms like COBRApy to model flux distributions, integrating experimental 13C-MS data to validate predictions .

- Validation : Compare simulated vs. experimental isotopomer distributions using χ² tests .

Q. Advanced: What strategies resolve contradictory data in isotopic tracing studies using ethyl 2-oxo(1-13C)propanoate?

Contradictions often arise from isotopic dilution or pathway crosstalk. Mitigation strategies include:

- Control experiments : Use unlabeled analogs to establish baseline metabolic fluxes.

- Pathway inhibition : Apply enzyme-specific inhibitors (e.g., malonate for succinate dehydrogenase) to isolate competing pathways .

- Data reconciliation : Apply Bayesian statistics to weight conflicting datasets based on measurement confidence intervals .

Q. Advanced: How do stereochemical factors influence the reactivity of ethyl 2-oxo(1-13C)propanoate in asymmetric catalysis?

The compound’s keto-enol tautomerism affects chiral induction:

- Tautomer analysis : Use dynamic NMR to quantify enol content, which impacts nucleophilic attack sites.

- Catalyst screening : Test chiral organocatalysts (e.g., proline derivatives) to optimize enantioselectivity (>90% ee) in aldol reactions .

- Kinetic profiling : Compare turnover frequencies (TOF) for labeled vs. unlabeled substrates to assess isotopic effects on reaction dynamics .

Q. Methodological: What are best practices for integrating ethyl 2-oxo(1-13C)propanoate into multi-omics studies?

属性

IUPAC Name |

ethyl 2-oxo(113C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRCUYVCPSWGCC-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858355 | |

| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905440-74-6 | |

| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。